Scaffold Aromaticity: Planar 5H‑Pyrazolo[1,5‑a]pyrazin‑4‑one vs. Non‑Planar 6,7‑Dihydro Analogue
The 5H‑pyrazolo[1,5‑a]pyrazin‑4‑one core is fully conjugated, whereas the 6,7‑dihydro analogue contains an sp³‑hybridized ethylene bridge that breaks aromaticity [1]. This structural difference alters the dihedral angle between the pyrazole and pyrazinone rings, affecting π‑π stacking with kinase hinge regions . In a class‑level kinase inhibition study, aromatic pyrazolo[1,5‑a]pyrazin‑4‑ones demonstrated IC₅₀ values in the nanomolar range against RET and JAK kinases, while dihydro variants showed at least a 10‑fold reduction in potency due to loss of planarity [2].
| Evidence Dimension | Planarity / aromatic conjugation |
|---|---|
| Target Compound Data | Fully aromatic 5H‑pyrazolo[1,5‑a]pyrazin‑4‑one core (no sp³ carbons in the pyrazinone ring) |
| Comparator Or Baseline | 6,7‑Dihydro‑5H‑pyrazolo[1,5‑a]pyrazin‑4‑one (two sp³ carbons; CAS 951626‑38‑3) |
| Quantified Difference | Complete loss of aromaticity in the pyrazinone ring; kinase potency reduction of >10‑fold reported for structurally analogous dihydro vs. aromatic pairs [2] |
| Conditions | Comparison based on X‑ray crystallographic data and biochemical kinase inhibition assays reported in literature for the scaffold class |
Why This Matters
Procurement of the aromatic variant is essential for projects that require a planar purine bioisostere to maintain ATP‑competitive binding geometry.
- [1] PubChem. 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazin-4-one (6,7-dihydro analogue). InChI: InChI=1S/C6H7N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-2H,3-4H2,(H,7,10). View Source
- [2] Patents: Substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors (US11851434B2); 4,6-substituted-pyrazolo[1,5-a]pyrazines as Janus kinase inhibitors (WO2015191677). View Source
